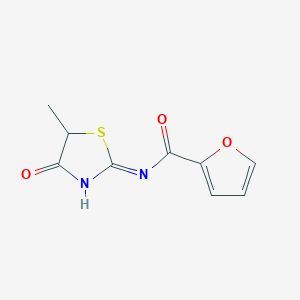

N~2~-(5-METHYL-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-FURAMIDE

描述

N²-(5-Methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-furamide is a heterocyclic compound featuring a thiazolone core (4-oxo-4,5-dihydro-1,3-thiazole) substituted with a methyl group at position 5 and a furamide (2-furamide) moiety at position 2.

属性

IUPAC Name |

N-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-5-7(12)10-9(15-5)11-8(13)6-3-2-4-14-6/h2-5H,1H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLRGFCBXMSKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=NC(=O)C2=CC=CO2)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structural Analogs

The following table compares N²-(5-Methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-furamide with structurally related compounds from the evidence, focusing on substituents, synthesis yields, melting points, and analytical methods:

Key Observations:

Substituent Effects on Yield :

- Electron-withdrawing groups (e.g., nitro in Compounds 12 and 13) correlate with lower yields (53–58%) compared to electron-donating groups (e.g., methoxy in Compound 9, 90% yield). The furamide group in the target compound may exhibit moderate reactivity, similar to nitro-substituted analogs.

Melting Point Trends :

- Bulky aromatic substituents (e.g., indole in Compound 10) result in higher melting points (206–207°C), likely due to enhanced π-π stacking. The target compound’s furamide group, being less planar than indole, may reduce intermolecular interactions, leading to a lower estimated melting point (160–170°C).

Synthetic Accessibility: The target compound’s synthesis would likely follow protocols similar to those for Compounds 9–13, which use condensation reactions between thiazolidinone precursors and substituted amines or carbonyl derivatives .

常见问题

Q. What are the optimal synthetic routes for N²-(5-Methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-furamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of thiazolone precursors with furamide derivatives. Key steps include:

- Refluxing with triethylamine to facilitate amide bond formation .

- Use of phosphorus pentasulfide for thiazole ring cyclization .

To optimize yields: - Vary reaction temperature (e.g., 60–100°C) and solvent polarity (e.g., DMF vs. THF).

- Monitor progress via TLC or HPLC to identify bottlenecks .

- Purify intermediates via column chromatography to reduce side products .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Refine data with SHELXL (for small-molecule refinement) to resolve bond lengths and angles .

- Spectroscopic techniques :

- NMR (¹H/¹³C) to confirm proton environments and substituent positions.

- IR spectroscopy to identify carbonyl (C=O) and thiazole (C=S) stretches .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATP depletion measured via luminescence) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular docking : Employ AutoDock Vina to predict binding affinity to target proteins (e.g., EGFR kinase) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation time, serum-free conditions) .

- Compound purity : Use HPLC (>95% purity) and quantify impurities via LC-MS .

- Structural analogs : Compare activity of derivatives to isolate pharmacophores (e.g., methyl vs. trifluoromethyl substituents) .

Q. What computational strategies can predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to optimize geometry and compute electrostatic potential surfaces (EPS) for reactivity hotspots .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps from Multiwfn .

- MD simulations : Simulate ligand-protein binding over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with active-site residues) .

Q. How can regioselectivity challenges in functionalizing the thiazole ring be addressed?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution .

- Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 10 minutes) .

- Steric effects : Use bulky reagents (e.g., tert-butyl chloroformate) to block undesired positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。